![molecular formula C14H11NaO3 B1443070 Sodium 2-[hydroxy(phenyl)methyl]benzoate CAS No. 1334148-94-5](/img/structure/B1443070.png)
Sodium 2-[hydroxy(phenyl)methyl]benzoate
Vue d'ensemble
Description
Sodium 2-[hydroxy(phenyl)methyl]benzoate is an organic compound with the molecular formula C14H11NaO3 . It is a derivative of benzoic acid, specifically a type of ester. Ester compounds are known for their diverse applications, including their use in the production of polymers and as flavorings and fragrances due to their pleasant smells .
Molecular Structure Analysis
The molecular structure of Sodium 2-[hydroxy(phenyl)methyl]benzoate is characterized by the presence of a sodium atom, a benzoate group, and a phenylmethyl group . The exact 3D structure is not provided in the available resources.Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : Sodium 2-[hydroxy(phenyl)methyl]benzoate is used in the synthesis of phenyl benzoate derivatives .
- Method of Application : The compound is synthesized from its precursor compounds and then used in further reactions to create phenyl benzoate derivatives .
- Results : The synthesized phenyl benzoate derivatives have been found to exhibit mesomorphic properties, which are of interest in various fields such as information display systems, thermography, holography, gas-liquid chromatography or spectroscopy, medicine, polymer chemistry, laser technology, opto- and microelectronics .
-
Scientific Field: Food Science
- Application : Sodium benzoate, a salt of benzoic acid, is used as a food additive .
- Method of Application : Sodium benzoate is added to foods as a preservative to inhibit the growth of certain bacteria and fungi .
- Results : The European Food Safety Authority (EFSA) has determined that the use of benzoic acid and its sodium and potassium salts as food additives does not raise a concern with respect to genotoxicity .
-
Scientific Field: Medicinal Chemistry
- Application : Sodium 2-[hydroxy(phenyl)methyl]benzoate is used in the synthesis of inhibitors of PqsD in Pseudomonas aeruginosa .
- Method of Application : The compound is synthesized and then used in further reactions to create the inhibitors .
- Results : The synthesized inhibitors can potentially be used in the treatment of infections caused by Pseudomonas aeruginosa .
Propriétés
IUPAC Name |
sodium;2-[hydroxy(phenyl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3.Na/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17;/h1-9,13,15H,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHOEESRYFQVOK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[hydroxy(phenyl)methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




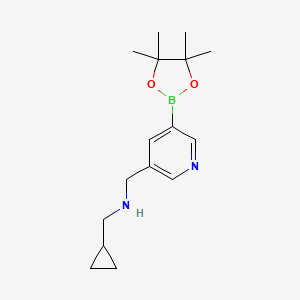
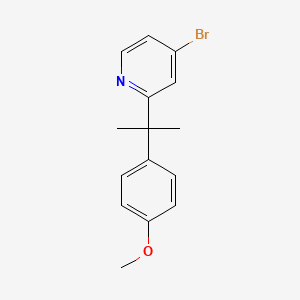
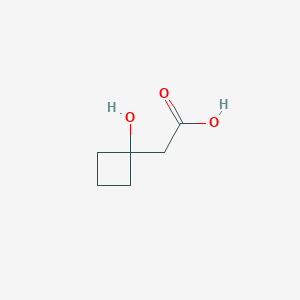
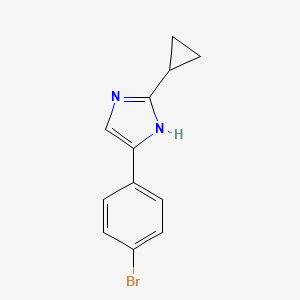

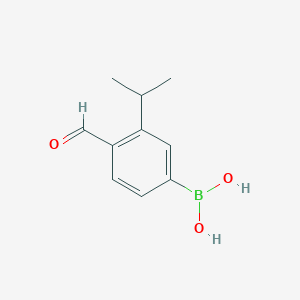

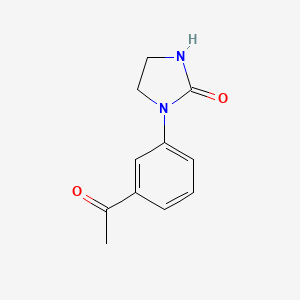
![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)


![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)
